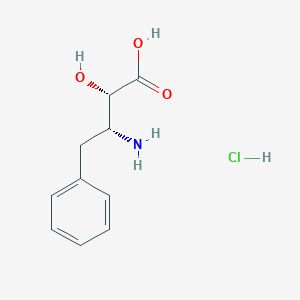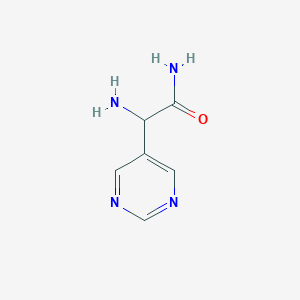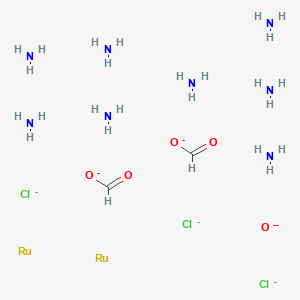
Obftar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Obftar, also known as 2-(2-oxo-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)ethyl)benzoic acid, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. Obftar is a synthetic molecule that was initially developed as a selective estrogen receptor modulator (SERM) and has since been investigated for its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of Obftar is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM), which means that it can selectively bind to estrogen receptors and modulate their activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
Obftar has been shown to have several biochemical and physiological effects. It can modulate the activity of estrogen receptors, which can lead to changes in gene expression and cellular activity. Obftar has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. Additionally, Obftar has been shown to have neuroprotective effects, which may be useful in treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Obftar in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Obftar has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of using Obftar in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Obftar. One area of focus is the development of Obftar derivatives that have improved pharmacological properties. Another area of focus is the investigation of Obftar's potential in treating other diseases, such as osteoporosis and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Obftar and how it interacts with estrogen receptors and other cellular targets.
Méthodes De Synthèse
Obftar can be synthesized using a multi-step process that involves the condensation of 4-(3-oxo-3,4-dihydroquinoxalin-Obftaryl)benzaldehyde with Obftarbromo-Obftar(4-(Obftarhydroxyethyl)phenyl)acetic acid, followed by subsequent reactions to form the final product.
Applications De Recherche Scientifique
Obftar has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Obftar has also been investigated for its potential use in treating Alzheimer's disease, osteoporosis, and cardiovascular diseases.
Propriétés
Numéro CAS |
133399-54-9 |
|---|---|
Nom du produit |
Obftar |
Formule moléculaire |
C2H26Cl3N8O5Ru2-7 |
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
azane;oxygen(2-);ruthenium;trichloride;diformate |
InChI |
InChI=1S/2CH2O2.3ClH.8H3N.O.2Ru/c2*2-1-3;;;;;;;;;;;;;;/h2*1H,(H,2,3);3*1H;8*1H3;;;/q;;;;;;;;;;;;;-2;;/p-5 |
Clé InChI |
VIEPMCYTIBPWEL-UHFFFAOYSA-I |
SMILES |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
SMILES canonique |
C(=O)[O-].C(=O)[O-].N.N.N.N.N.N.N.N.[O-2].[Cl-].[Cl-].[Cl-].[Ru].[Ru] |
Synonymes |
(mu-oxo)bis(formatotetraammineruthenium) OBFTAR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



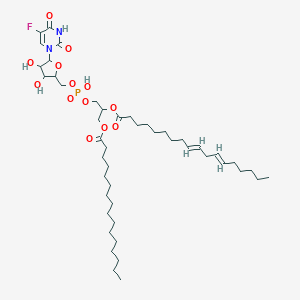

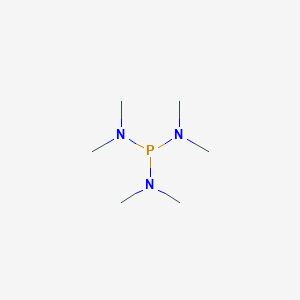

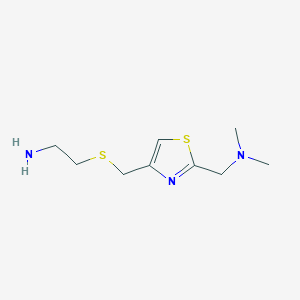





![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)

